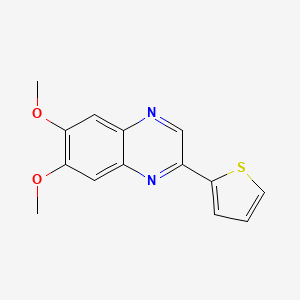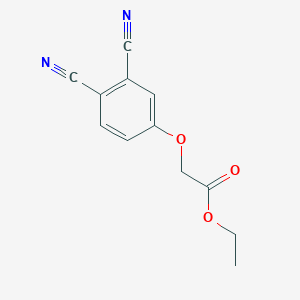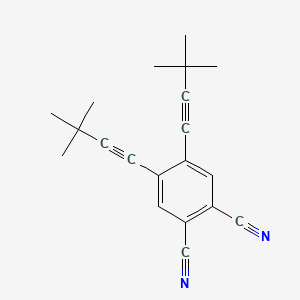
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- is an organic compound with a complex structure that includes two nitrile groups and two butynyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- typically involves the reaction of 1,2-benzenedicarbonitrile with 3,3-dimethyl-1-butyne under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the coupling reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The butynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- exerts its effects involves interactions with specific molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the butynyl groups can participate in π-π interactions or other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarbonitrile: A simpler compound with only nitrile groups attached to the benzene ring.
Tetrafluorophthalonitrile: Contains fluorine atoms in addition to nitrile groups, offering different reactivity and properties.
1,2-Benzenedicarbonitrile, 4,5-diamino-: Features amino groups instead of butynyl groups, leading to different chemical behavior.
Uniqueness
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- is unique due to the presence of both nitrile and butynyl groups, which provide a combination of reactivity and structural features not found in simpler analogs. This makes it a valuable compound for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
175883-84-8 |
|---|---|
Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4,5-bis(3,3-dimethylbut-1-ynyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H20N2/c1-19(2,3)9-7-15-11-17(13-21)18(14-22)12-16(15)8-10-20(4,5)6/h11-12H,1-6H3 |
InChI Key |
LGGNDTYLNMRNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC1=CC(=C(C=C1C#CC(C)(C)C)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
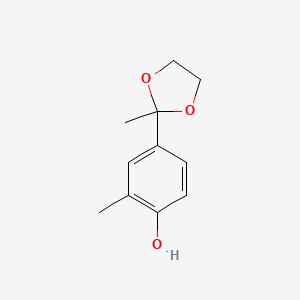
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
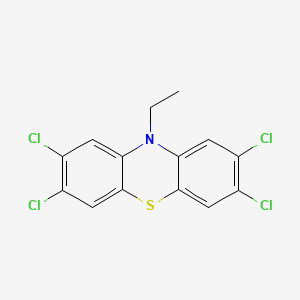
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
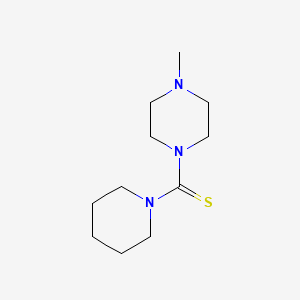

![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
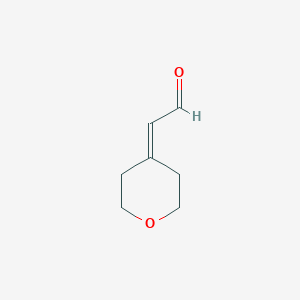
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)
